molecular formula C12H17N3O4 B12310036 rac-(2R,3R)-1-(2-methoxyethyl)-2-(1-methyl-1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid, trans

rac-(2R,3R)-1-(2-methoxyethyl)-2-(1-methyl-1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid, trans

Cat. No.: B12310036
M. Wt: 267.28 g/mol
InChI Key: WUQDEVNSHXBXDF-UHFFFAOYSA-N
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Description

rac-(2R,3R)-1-(2-methoxyethyl)-2-(1-methyl-1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid, trans: is a synthetic organic compound that features a pyrrolidine ring substituted with an imidazole group and a methoxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3R)-1-(2-methoxyethyl)-2-(1-methyl-1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid, trans typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be constructed through cyclization reactions.

    Introduction of the Imidazole Group: The imidazole moiety can be introduced via nucleophilic substitution or other suitable reactions.

    Addition of the Methoxyethyl Side Chain: This step might involve alkylation reactions to attach the methoxyethyl group to the pyrrolidine ring.

    Final Functionalization: The carboxylic acid group is introduced in the final steps, often through oxidation or hydrolysis reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl side chain or the imidazole ring.

    Reduction: Reduction reactions could target the carbonyl group in the pyrrolidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand or catalyst in various organic reactions.

Biology

    Enzyme Inhibition: The imidazole group suggests potential as an enzyme inhibitor, particularly for enzymes that interact with nitrogen-containing heterocycles.

    Receptor Binding: The compound might interact with biological receptors, influencing cellular signaling pathways.

Medicine

    Drug Development: Its structural features make it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion (ADME) can provide insights into its potential as a therapeutic agent.

Industry

    Material Science: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for rac-(2R,3R)-1-(2-methoxyethyl)-2-(1-methyl-1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid, trans would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

    Receptor Modulation: Interacting with cell surface or intracellular receptors, altering signaling pathways.

    Ion Channel Interaction: Modulating the activity of ion channels, affecting cellular ion balance.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyethyl)-2-(1-methyl-1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid: A similar compound lacking the racemic mixture.

    2-(1-Methyl-1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid: A compound without the methoxyethyl side chain.

    1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid: A compound without the imidazole group.

Uniqueness

The unique combination of the methoxyethyl side chain, imidazole group, and pyrrolidine ring in rac-(2R,3R)-1-(2-methoxyethyl)-2-(1-methyl-1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid, trans provides distinct chemical and biological properties that differentiate it from similar compounds. These features may enhance its potential in various applications, particularly in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C12H17N3O4

Molecular Weight

267.28 g/mol

IUPAC Name

1-(2-methoxyethyl)-2-(1-methylimidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H17N3O4/c1-14-4-3-13-11(14)10-8(12(17)18)7-9(16)15(10)5-6-19-2/h3-4,8,10H,5-7H2,1-2H3,(H,17,18)

InChI Key

WUQDEVNSHXBXDF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C2C(CC(=O)N2CCOC)C(=O)O

Origin of Product

United States

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